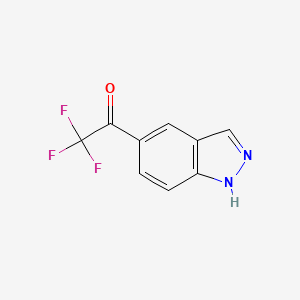
(2S,4R)-Fmoc-4-tritylmercapto-pyrrolidine-2-carboxylic acid
概要
説明
(2S,4R)-Fmoc-4-tritylmercapto-pyrrolidine-2-carboxylic acid is a chiral amino acid derivative It is characterized by the presence of a fluoromethoxycarbonyl (Fmoc) protecting group and a tritylmercapto group attached to the pyrrolidine ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2S,4R)-Fmoc-4-tritylmercapto-pyrrolidine-2-carboxylic acid typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving an appropriate precursor.
Introduction of the Tritylmercapto Group: The tritylmercapto group is introduced via a nucleophilic substitution reaction, where a trityl chloride reacts with a thiol group on the pyrrolidine ring.
Fmoc Protection: The final step involves the protection of the amino group with the Fmoc group, typically using Fmoc-Cl in the presence of a base such as diisopropylethylamine (DIPEA).
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale synthesis. This includes the use of automated peptide synthesizers and high-throughput purification techniques to ensure high yield and purity.
化学反応の分析
Types of Reactions
(2S,4R)-Fmoc-4-tritylmercapto-pyrrolidine-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The tritylmercapto group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to remove the tritylmercapto group, yielding a free thiol.
Substitution: The Fmoc group can be removed under basic conditions, allowing for further functionalization of the amino group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperoxybenzoic acid (m-CPBA).
Reduction: Reducing agents such as dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are used.
Substitution: The Fmoc group is typically removed using piperidine in a solvent like dimethylformamide (DMF).
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Free thiol derivatives.
Substitution: Deprotected amino acids ready for further functionalization.
科学的研究の応用
(2S,4R)-Fmoc-4-tritylmercapto-pyrrolidine-2-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex peptides and proteins.
Biology: Employed in the study of protein-protein interactions and enzyme mechanisms.
Industry: Utilized in the production of pharmaceuticals and biotechnological products.
作用機序
The mechanism of action of (2S,4R)-Fmoc-4-tritylmercapto-pyrrolidine-2-carboxylic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The tritylmercapto group can form covalent bonds with cysteine residues in proteins, modulating their activity. The Fmoc group serves as a protective group, allowing for selective deprotection and functionalization in multi-step synthesis.
類似化合物との比較
Similar Compounds
(2S,4R)-4-Fluoroproline: Another chiral amino acid derivative with a fluorine atom instead of a tritylmercapto group.
(2S,4R)-4-Methylproline: Contains a methyl group at the 4-position of the pyrrolidine ring.
(2S,4R)-4-Hydroxyproline: Features a hydroxyl group at the 4-position.
Uniqueness
(2S,4R)-Fmoc-4-tritylmercapto-pyrrolidine-2-carboxylic acid is unique due to the presence of both the Fmoc and tritylmercapto groups, which provide distinct chemical reactivity and protection strategies. This makes it particularly valuable in the synthesis of complex peptides and proteins, where selective protection and deprotection are crucial.
特性
IUPAC Name |
(2S,4R)-1-(9H-fluoren-9-ylmethoxycarbonyl)-4-tritylsulfanylpyrrolidine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C39H33NO4S/c41-37(42)36-24-30(25-40(36)38(43)44-26-35-33-22-12-10-20-31(33)32-21-11-13-23-34(32)35)45-39(27-14-4-1-5-15-27,28-16-6-2-7-17-28)29-18-8-3-9-19-29/h1-23,30,35-36H,24-26H2,(H,41,42)/t30-,36+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHBJBMXEGJSHBN-GERKYKROSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN(C1C(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)SC(C5=CC=CC=C5)(C6=CC=CC=C6)C7=CC=CC=C7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H](CN([C@@H]1C(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)SC(C5=CC=CC=C5)(C6=CC=CC=C6)C7=CC=CC=C7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C39H33NO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
611.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-[(3-Fluorophenoxy)methyl]pyrrolidine](/img/structure/B1388812.png)

![6H-thiazolo[5,4-e]indazol-2-amine](/img/structure/B1388816.png)





![5-Methoxybenzo[d]thiazole-2-carboxylic acid](/img/structure/B1388825.png)




